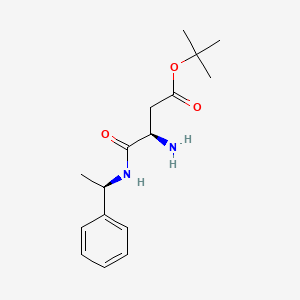
tert-butyl(R)-3-amino-4-oxo-4-(((R)-1-phenylethyl)amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl®-3-amino-4-oxo-4-((®-1-phenylethyl)amino)butanoate is a complex organic compound that features a tert-butyl group, an amino group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl®-3-amino-4-oxo-4-((®-1-phenylethyl)amino)butanoate typically involves the reaction of tert-butyl esters with protected amino acids. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . This method is advantageous due to its high yield and tolerance of various amino acid side chains.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl®-3-amino-4-oxo-4-((®-1-phenylethyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
tert-butyl®-3-amino-4-oxo-4-((®-1-phenylethyl)amino)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl®-3-amino-4-oxo-4-((®-1-phenylethyl)amino)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl esters and amino acid derivatives. Examples include tert-butyl bromoacetate and tert-butanesulfinamide .
Uniqueness
What sets tert-butyl®-3-amino-4-oxo-4-((®-1-phenylethyl)amino)butanoate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity also makes it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl (3R)-3-amino-4-oxo-4-[[(1R)-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C16H24N2O3/c1-11(12-8-6-5-7-9-12)18-15(20)13(17)10-14(19)21-16(2,3)4/h5-9,11,13H,10,17H2,1-4H3,(H,18,20)/t11-,13-/m1/s1 |
InChI Key |
CJSCOSSNIAKAEL-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](CC(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(CC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















